molecular formula C18H22N8 B12240301 2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12240301
M. Wt: 350.4 g/mol
InChI Key: LBLIMZJCXNNPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a cyclopropyl group, a methyl group, and a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl and methyl groups: These groups are usually introduced via alkylation reactions using cyclopropyl and methyl halides.

    Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

    Formation of the pyrazolo[3,4-d]pyrimidine moiety: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.

    Cyclopropyl-substituted pyrimidines: These compounds have a cyclopropyl group attached to the pyrimidine ring, contributing to their unique chemical properties.

Uniqueness

2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as a kinase inhibitor. This makes it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H22N8/c1-12-9-15(23-16(22-12)13-3-4-13)25-5-7-26(8-6-25)18-14-10-21-24(2)17(14)19-11-20-18/h9-11,13H,3-8H2,1-2H3

InChI Key

LBLIMZJCXNNPJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.